1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol
Description
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C11H16FNO2/c1-8(14)6-13-7-9-3-4-11(15-2)10(12)5-9/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
YNLISZHYGJCJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC(=C(C=C1)OC)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzylamine with epichlorohydrin under basic conditions to form the corresponding epoxide intermediate. This intermediate is then subjected to ring-opening with a suitable nucleophile, such as a secondary amine, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The aromatic ring can undergo reduction to form a cyclohexane derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products Formed
Oxidation: Formation of 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-one.
Reduction: Formation of 1-{[(3-Fluoro-4-methoxycyclohexyl)methyl]amino}propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound’s amino alcohol moiety allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially modulating their activity. The fluoro-substituted aromatic ring may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Propan-2-ol Backbones
The following compounds share the propan-2-ol core but differ in substituents and bioactivity profiles:
Key Observations:
- Substituent Position: The placement of the amino group (C1 vs. C2) significantly alters bioactivity. For example, C1-linked amines in adrenolytic compounds (e.g., ) show receptor affinity, while C2-substituted analogs (e.g., ) may serve as chiral intermediates.
Functional Group Variations
A. Amino-Alcohol Derivatives
- 1-[(2-Hydroxyethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol: Exhibits pesticidal/herbicidal activity due to the dichlorophenoxy group .
- 1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol: Experimental kinase inhibitor with fluorine-enhanced binding .
B. Ether-Linked Analogues
- 1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol: Demonstrates spasmolytic activity via α1-adrenoceptor modulation .
Pharmacological Data from Analogues
Biological Activity
1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol, also known by its CAS number 1153187-16-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₆FNO₂
- Molecular Weight : 213.25 g/mol
- Structure : The compound features a propanol backbone with a fluorinated aromatic ring, which may influence its biological interactions.
Biological Activity Overview
The biological activity of 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol exhibit varying degrees of antimicrobial activity. In particular, studies have shown that derivatives with similar structural motifs can effectively inhibit bacterial growth.
| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 32 µg/mL |
| 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol | Not yet tested | N/A |
Note: Specific data for 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol is not available, but related compounds show promise against common pathogens.
2. Anticancer Activity
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. For instance, compounds featuring a methoxy group on an aromatic ring have been linked to apoptosis in cancer cell lines.
Case Study :
A study evaluated the effect of a structurally related compound on gastric adenocarcinoma cells (AGS). The compound induced significant cytotoxicity with an IC₅₀ value of approximately 53 µM, indicating potential for further development in cancer therapeutics.
The proposed mechanisms through which 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Induction of Apoptosis : The presence of specific functional groups may facilitate interactions with cellular pathways leading to programmed cell death in cancer cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of 1-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}propan-2-ol is crucial for its development as a therapeutic agent.
Absorption and Distribution
While specific data for this compound is limited, structural analogs typically exhibit moderate to high bioavailability due to their lipophilicity.
Toxicological Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
